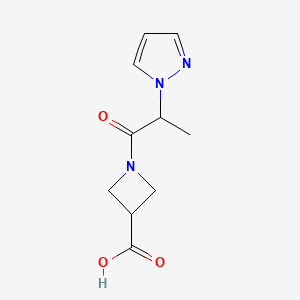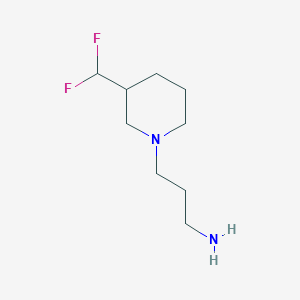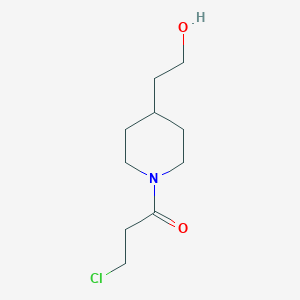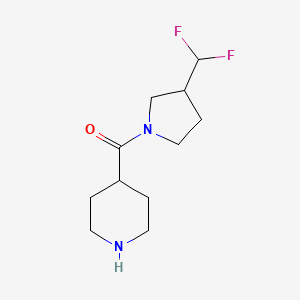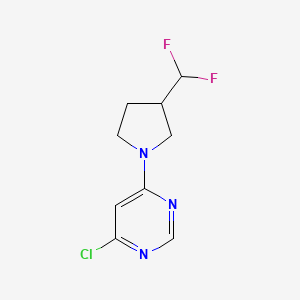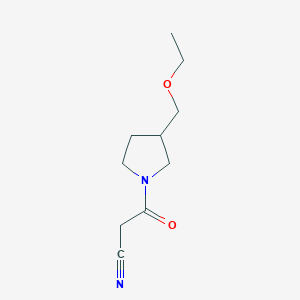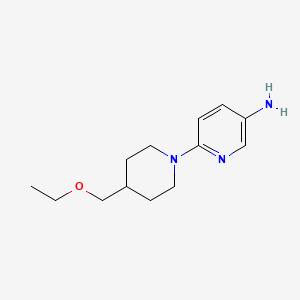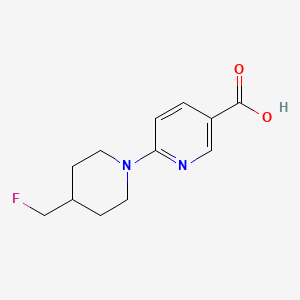
6-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “6-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid” and similar compounds often involves the use of piperidine, a common heterocyclic amine, as a building block . Piperidine derivatives are utilized in various ways in drug discovery, showing a wide variety of biological activities .Molecular Structure Analysis
The molecular structure of “6-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid” is characterized by a fluoromethyl group (-CF3) attached to a piperidine ring, which is further connected to a nicotinic acid molecule. The exact molecular formula and weight can vary depending on the specific substitutions on the piperidine ring .Wissenschaftliche Forschungsanwendungen
Cholinergic Secretory Mechanism in Growth Hormone Secretion
Piperidine, a nicotinic cholinergic receptor stimulator and a structural component of 6-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid, has been shown to enhance sleep-related and insulin-induced growth hormone secretion, supporting the role of cholinergic pathways in stimulating growth hormone secretion. The facilitatory role of cholinergic mechanisms, including nicotinic pathways, is highlighted in this context. However, it is noted that the quantitative contribution of nicotinic pathways may be smaller compared to muscarinic sites (Mendelson et al., 1981).
Metabolic Functions and Toxicity of Nicotinamide
Nicotinamide, the amide derivative of nicotinic acid, functions as a precursor for nicotinamide adenine dinucleotide (NAD) and has therapeutic uses. However, its precursor, nicotinic acid, has been associated with liver function abnormalities when used in large doses. The case report underscores the potential for nicotinamide to cause significant hepatic injury, pointing to the importance of understanding the metabolic functions and potential toxicity of compounds related to 6-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid (Winter & Boyer, 1973).
Impact on Lipid Metabolism and Potential for Treatment of Dyslipidemia
Nicotinic acid has been studied for its effects on lipid metabolism, particularly its impact on cholesterol and triglyceride levels. While it shows promise in treating conditions like hypercholesterolemia and dyslipidemia, the potential side effects, including effects on liver function and other metabolic parameters, need to be carefully considered. These studies provide insights into the potential of nicotinic acid and its derivatives in treating lipid disorders while also highlighting the need for a thorough understanding of their metabolic impact and side-effect profile (Winter & Boyer, 1973; Garg & Grundy, 1990).
Metabolism of Time-Release and Unmodified Nicotinic Acid
Research exploring the differences in metabolism between time-release and unmodified forms of nicotinic acid reveals a significant difference in the formation of metabolites, indicating a distinct metabolic pathway for each form. This understanding can be crucial in the context of 6-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid, especially when considering its therapeutic applications and the optimization of its delivery and efficacy (Stern, Freeman & Spence, 1992).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[4-(fluoromethyl)piperidin-1-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-7-9-3-5-15(6-4-9)11-2-1-10(8-14-11)12(16)17/h1-2,8-9H,3-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANSOEMTNMLYOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(Fluoromethyl)piperidin-1-yl)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



